REACTION_CXSMILES
|
BrC1C=C2C(=C(CC)C=1)[NH:7][N:6]=[CH:5]2.[H-].[Na+].[C:15]([Li])([CH3:18])([CH3:17])[CH3:16].[CH3:20][CH2:21][CH2:22][CH2:23][CH3:24].S([O-])(O)(=O)=[O:26].[K+]>O.CN(C)C=O.O1CCCC1>[CH2:21]([C:22]1[CH:16]=[C:15]([CH:18]=[O:26])[CH:17]=[C:24]2[C:23]=1[NH:7][N:6]=[CH:5]2)[CH3:20] |f:1.2,5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=NNC2=C(C1)CC
|
Name
|
|
Quantity
|
226 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was cooled to −78° C.
|
Type
|
WAIT
|
Details
|
After 15 min at −78° C.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was gradually warmed to −50° C.
|
Type
|
CUSTOM
|
Details
|
recooled to −78° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to −50° C
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Column chromatography gave 160 mg (10%) as a white solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)C=1C=C(C=C2C=NNC12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |